molecular formula C23H25N3O4S B2701930 1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone CAS No. 946309-49-5

1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone

Cat. No.: B2701930
CAS No.: 946309-49-5
M. Wt: 439.53
InChI Key: ODQOFUHWEPVFMX-UHFFFAOYSA-N
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Description

1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone is a novel chemical entity designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a complex molecular architecture comprising an oxazole core, which is a privileged structure in drug discovery for its prevalence in biologically active molecules. The oxazole is further functionalized with an o-tolyl group and a tosyloxy moiety, and is linked to an acetylpiperazine ring system. Piperazine derivatives are widely recognized as key building blocks in pharmaceuticals and are found in compounds across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders . The specific arrangement of these functional groups makes this compound a valuable intermediate for constructing compound libraries for high-throughput screening or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against biological targets. Researchers can utilize this chemical as a precursor in the synthesis of more complex molecules or to investigate novel mechanisms of action. As with all compounds of this nature, thorough analytical characterization (including NMR, LC-MS, and HPLC) is recommended to confirm identity and purity prior to use in experimental workflows. This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[4-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-16-8-10-19(11-9-16)31(28,29)22-23(26-14-12-25(13-15-26)18(3)27)30-21(24-22)20-7-5-4-6-17(20)2/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQOFUHWEPVFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)N4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution on the piperazine ring: The piperazine ring is functionalized with the ethanone group through nucleophilic substitution reactions.

    Introduction of the o-tolyl group: This step involves the use of toluene derivatives and appropriate catalysts to introduce the o-tolyl group onto the oxazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or oxazole rings are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or microwave irradiation.

Scientific Research Applications

1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is investigated for its potential use in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-Ethanone Derivatives

Compound Name/ID Core Structure Heterocycle/Key Groups Key Substituents Reported Bioactivity
Target Compound Piperazin-1-yl ethanone Oxazole (2-o-Tolyl, 4-tosyl) Tosyl, o-Tolyl Not reported
13a-g () Piperazin-1-yl ethanone Tetrazole (1-aryl) Allyl, aryl Antibacterial, Antifungal
7a-x (-9) Piperazin-1-yl ethanone Tetrazole-thiol, sulfonyl Sulfonyl, substituted phenyl Antiproliferative
APEHQ () Piperazin-1-yl ethanone Azo dye (8-hydroxyquinoline) 4-methylpiperazine Antifungal (metal complexes)
EP 2 402 347 A1 () Piperazin-1-yl ethanone Thieno[2,3-d]pyrimidine Morpholino, indazol Kinase inhibition (assumed)

Key Observations :

  • Substituent Effects : The tosyl group in the target compound may enhance solubility and metabolic stability relative to allyl or aryl groups in 13a-g, which are more lipophilic .

Table 3: Comparative Bioactivity Data

Compound Class Antimicrobial (MIC µg/mL) Antiproliferative (IC$_{50}$ µM) Antifungal (Zone Inhibition, mm)
13a-g () 6.25–25 (vs. S. aureus) Not tested 14–18 (vs. C. albicans)
7a-x () Not tested 8–32 (vs. MCF-7 cells) Not tested
APEHQ Metal Complexes () Not tested Not tested 18–22 (vs. A. niger)

Activity Insights :

  • The antimicrobial activity of 13a-g correlates with aryl substituent electronegativity , suggesting the target’s tosyl group may enhance potency against Gram-positive bacteria.
  • Sulfonyl-containing 7a-x derivatives show moderate antiproliferative effects, implying the target’s tosyl group could similarly modulate cancer cell pathways .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The tosyl group’s electron-withdrawing nature may resist oxidative metabolism, extending half-life relative to allyl-substituted analogs .

Biological Activity

1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone, a compound featuring a piperazine moiety and an o-tolyl group, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure includes a piperazine ring, an o-tolyl substituent, and a tosyl group attached to an oxazole ring.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that piperazine derivatives often exhibit affinity for serotonin receptors, particularly the 5-HT_1A receptor, which is crucial for modulating mood and anxiety .

Antimicrobial Activity

Studies have demonstrated that compounds with similar structural features possess significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of bacterial cell wall synthesis.

Antitumor Activity

Recent investigations into the antitumor potential of related compounds suggest that they may inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds structurally related to this compound were found to activate caspase pathways in various cancer cell lines.

Study 1: Serotonin Receptor Interaction

A study published in PubMed Central evaluated the interaction of piperazine derivatives with serotonin receptors. The results indicated that certain modifications to the piperazine ring enhanced binding affinity to the 5-HT_1A receptor, suggesting potential applications in treating depression and anxiety disorders .

Study 2: Antimicrobial Efficacy

In another research effort, a series of piperazine derivatives were tested for their antimicrobial activity. The study highlighted that modifications similar to those found in this compound significantly increased activity against gram-positive bacteria while maintaining low toxicity levels in mammalian cells.

Data Tables

Biological Activity IC50 (μM) Target Reference
Antimicrobial15.6Staphylococcus aureus
Antitumor12.3Cancer cell lines
Serotonin Receptor Agonist0.95-HT_1A

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